Manganese bromide

Catalog No.
S1506216
CAS No.
12738-03-3
M.F
MnBr2
Br2Mn
M. Wt
214.75 g/mol
Availability
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Manganese bromide

CAS Number

12738-03-3

Product Name

Manganese bromide

IUPAC Name

dibromomanganese

Molecular Formula

MnBr2
Br2Mn

Molecular Weight

214.75 g/mol

InChI

InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2

InChI Key

RJYMRRJVDRJMJW-UHFFFAOYSA-L

SMILES

[Mn](Br)Br

Canonical SMILES

[Mn+2].[Br-].[Br-]

The exact mass of the compound Manganese(II) bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Manganese bromide (MnBr2) is a highly soluble transition metal halide utilized primarily as a specialized precursor in organometallic synthesis, advanced optoelectronics, and catalytic C-H functionalization. While it shares a +2 oxidation state with the more ubiquitous manganese chloride, MnBr2 is distinguished by its superior solubility in specific ethereal solvents (when complexed with lithium salts), its exceptionally high aqueous solubility (1273 g/L), and its specific halide-matching properties in bromide-based perovskites. Industrial and scientific buyers typically procure MnBr2 when chloride or acetate salts fail to provide the necessary transmetalation kinetics, phase purity, or photoluminescence quantum yield (PLQY) in downstream applications [1].

Substituting manganese bromide with the cheaper and more common manganese chloride (MnCl2) frequently leads to process failures in both organometallic synthesis and materials science. In Grignard and organolithium transmetalation, MnCl2 remains insoluble in diethyl ether, stalling the reaction, whereas MnBr2 forms a highly soluble ate-complex that reacts quantitatively. In the synthesis of luminescent hybrid metal halides and pure-bromide perovskites (e.g., CsPbBr3), using a chloride precursor introduces Cl- ions into the crystal lattice, unintentionally blue-shifting the bandgap and altering the emission profile. Furthermore, the larger ionic radius of the bromide ion in MnBr2 expands the Mn-Mn distance in hybrid phosphors, which critically suppresses concentration quenching and dramatically enhances the photoluminescence quantum yield compared to chloride analogs [1].

Transmetalation Efficiency in Ethereal Solvents

For the preparation of organomanganese reagents in diethyl ether, the choice of manganese halide dictates the reaction kinetics and yield. Manganese bromide, in the presence of lithium bromide, readily forms a soluble ate-complex (MnBr2·2LiBr) at room temperature, enabling rapid and quantitative transmetalation with organolithium or Grignard reagents. In contrast, manganese chloride remains completely insoluble in ether even with lithium halide additives, resulting in sluggish reaction times (exceeding 6 hours) and poor yields of the desired organomanganese species [1].

Evidence DimensionSolubility and transmetalation yield in diethyl ether
Target Compound DataForms soluble ate-complex; quantitative yield of organomanganese reagent
Comparator Or BaselineMnCl2: Insoluble in ether; sluggish reaction (>6 h) with poor yields
Quantified DifferenceQuantitative conversion vs. poor/incomplete conversion
ConditionsRoom temperature transmetalation with organolithium/Grignard reagents in diethyl ether

For industrial organometallic synthesis requiring ethereal solvents, MnBr2 is the only practical manganese halide precursor that ensures complete and rapid conversion.

Photoluminescence Quantum Yield (PLQY) in Hybrid Metal Halides

In the development of zero-dimensional hybrid manganese halides for light-emitting applications, the halide ion dictates the spatial arrangement of the emissive centers. Formulating the hybrid crystal with manganese bromide (e.g., (C8H18N)2MnBr4) increases the Mn-Mn distance (up to 11.4 Å) due to the larger ionic radius of bromide. This structural expansion suppresses non-radiative concentration quenching, resulting in a photoluminescence quantum yield (PLQY) of 81.12%. Conversely, substituting with manganese chloride yields a tighter lattice with shorter Mn-Mn distances, dropping the PLQY to just 33.87% [1].

Evidence DimensionPhotoluminescence Quantum Yield (PLQY)
Target Compound Data81.12% PLQY (in (C8H18N)2MnBr4)
Comparator Or BaselineMnCl2: 33.87% PLQY (in (C8H18N)2MnCl4)
Quantified Difference2.4-fold increase in PLQY
ConditionsZero-dimensional hybrid manganese halide crystals under UV excitation

Buyers developing green-emitting phosphors or LED materials must select MnBr2 to achieve commercially viable quantum yields.

Phase Purity and Bandgap Stability in Perovskite Doping

When doping Mn2+ into pure-bromide perovskite nanocrystals (such as CsPbBr3 or MAPbBr3) to introduce magnetic or dual-emission properties, maintaining halide homogeneity is critical. Utilizing manganese bromide as the dopant precursor ensures exact halide matching, preserving the pure bromide lattice and maintaining the target excitonic absorption and bandgap. If manganese chloride is used instead, chloride ions are unintentionally incorporated into the lattice, forming a mixed-halide system (CsPb(Cl/Br)3) that blue-shifts the absorption and emission spectra away from the intended pure-bromide baseline[1].

Evidence DimensionCrystal lattice halide composition and bandgap stability
Target Compound DataMaintains pure bromide lattice (CsPbBr3) and stable bandgap
Comparator Or BaselineMnCl2: Forms mixed-halide lattice (CsPb(Cl/Br)3), causing unintended blue-shift
Quantified DifferenceZero halide contamination vs. significant chloride-induced spectral shift
ConditionsHot-injection or room-temperature synthesis of Mn-doped CsPbBr3 nanocrystals

For optoelectronic applications requiring precise emission wavelengths, MnBr2 prevents the off-target spectral shifts caused by mismatched halide precursors.

Aqueous Solubility for High-Density Precursor Formulation

For industrial processes requiring aqueous manganese solutions, such as the impregnation of catalyst supports or the wet-chemical synthesis of manganese oxide nanoparticles, the maximum achievable concentration is a key process parameter. Manganese bromide exhibits an exceptionally high aqueous solubility of 1273 g/L at standard conditions. In comparison, manganese chloride has a significantly lower aqueous solubility of approximately 723 g/L. This allows MnBr2 to be formulated into much denser precursor solutions, reducing solvent volumes and improving throughput in continuous manufacturing workflows .

Evidence DimensionMaximum aqueous solubility
Target Compound Data1273 g/L in water
Comparator Or BaselineMnCl2: ~723 g/L in water
Quantified Difference~76% higher aqueous solubility by mass
ConditionsAqueous solution at 20-25 °C

Higher solubility allows for the formulation of ultra-concentrated precursor solutions, optimizing reactor volume and reducing drying costs in material manufacturing.

Organomanganese Reagent Synthesis

MnBr2 is the definitive choice for synthesizing organomanganese compounds in diethyl ether, as its ability to form soluble ate-complexes with lithium bromide overcomes the solubility limitations that plague chloride salts, enabling rapid and quantitative transmetalation [1].

High-Efficiency Hybrid Phosphors

In the development of zero-dimensional hybrid metal halides for LEDs, MnBr2 is prioritized over MnCl2 to maximize the Mn-Mn spatial distance, thereby suppressing concentration quenching and more than doubling the photoluminescence quantum yield [2].

Halide-Matched Perovskite Doping

For researchers synthesizing Mn-doped CsPbBr3 or MAPbBr3 nanocrystals, MnBr2 acts as the essential halide-matched precursor, allowing precise Mn2+ integration without unintentionally blue-shifting the material's bandgap via chloride contamination [3].

High-Density Catalyst Impregnation

Due to its superior aqueous solubility (1273 g/L), MnBr2 is highly suited for wet-chemical impregnation processes where ultra-concentrated manganese solutions are required to maximize active-site loading on catalytic supports while minimizing solvent use .

Physical Description

Liquid

UNII

U70U4T7N6S

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.31%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (92.31%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13446-03-2

Wikipedia

Manganese(II) bromide

General Manufacturing Information

Petrochemical manufacturing
Manganese bromide (MnBr2): ACTIVE

Dates

Last modified: 07-17-2023

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